N,N-dimethylarginine
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Overview
Description
NG,NG-Dimethylarginine hydrochloride is a methylated derivative of the amino acid arginine. It is an endogenous inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a key signaling molecule in the cardiovascular system. This compound is formed from arginine by the action of protein arginine methyltransferases and is degraded by dimethylarginine dimethylaminohydrolases .
Mechanism of Action
Target of Action
N,N-Dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS) . NOS is the primary target of ADMA and plays a crucial role in the production of nitric oxide (NO), a key chemical to endothelial and hence cardiovascular health .
Mode of Action
ADMA interferes with L-arginine in the production of nitric oxide . It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyldonor and S-adenosylhomocysteine the demethylated product .
Biochemical Pathways
ADMA and homocysteine are biochemically linked . The biochemical pathways that regulate ADMA could be targeted to treat renal disease in the future .
Pharmacokinetics
It is known that adma is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells . It is closely related to L-arginine, a conditionally-essential amino acid .
Result of Action
Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and hence cardiovascular health . It is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits vascular nitric oxide production at concentrations found in pathophysiological conditions . This inhibition results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Molecular Mechanism
This compound, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .
Temporal Effects in Laboratory Settings
The elimination of this compound occurs through urine excretion and metabolism by the enzyme dimethylarginine dimethylaminohydrolase (DDAH) . ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Thus, a spiraling effect occurs with high endothelial LDL levels causing greater ADMA values, which in turn inhibit NO production needed to promote vasodilation .
Metabolic Pathways
This compound is involved in the L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway . The fate of L-arginine is described via the arginase and methylation pathways; both of them are affecting substantially the level and efficacy of nitric oxide .
Transport and Distribution
This compound is transported by the mitochondrial carrier SLC25A2 . The widely expressed SLC25A2 transported this compound across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine .
Preparation Methods
Synthetic Routes and Reaction Conditions: NG,NG-Dimethylarginine hydrochloride can be synthesized through the methylation of arginine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions .
Industrial Production Methods: Industrial production of NG,NG-Dimethylarginine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: NG,NG-Dimethylarginine hydrochloride primarily undergoes substitution reactions due to the presence of the dimethylamino group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like chlorine or bromine in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NG,NG-Dimethylarginine hydrochloride can lead to the formation of corresponding oxides, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
NG,NG-Dimethylarginine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: The compound is studied for its role in the regulation of nitric oxide production and its impact on cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic applications in cardiovascular diseases, hypertension, and renal dysfunction.
Industry: NG,NG-Dimethylarginine hydrochloride is used in the development of diagnostic assays and as a standard in analytical chemistry .
Comparison with Similar Compounds
N^G-Monomethylarginine: Another methylated derivative of arginine, but with only one methyl group.
Symmetric Dimethylarginine: Similar to NG-Dimethylarginine but with symmetric methylation.
N^G-Nitroarginine Methyl Ester: A nitric oxide synthase inhibitor with a different functional group
Uniqueness: NG,NG-Dimethylarginine hydrochloride is unique due to its specific inhibitory action on nitric oxide synthase and its role as an endogenous regulator of nitric oxide levels. Its dual methylation distinguishes it from other similar compounds, providing distinct biochemical properties and therapeutic potential .
Properties
CAS No. |
65005-57-4 |
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Molecular Formula |
C8H19ClN4O2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H18N4O2.ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);1H/t6-;/m0./s1 |
InChI Key |
AHSKLSFFKJHWAI-RGMNGODLSA-N |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl |
SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl |
melting_point |
195 - 197 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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